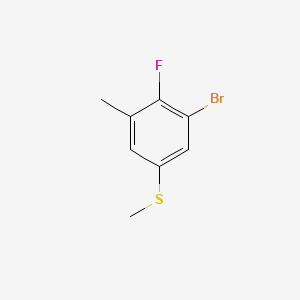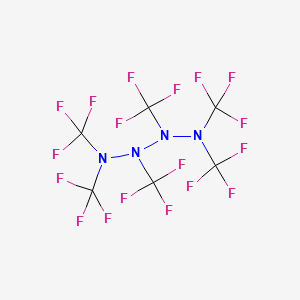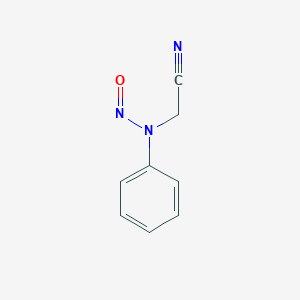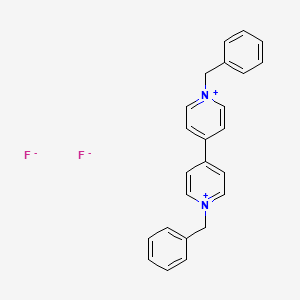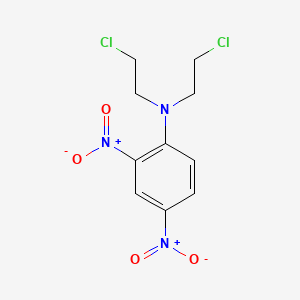
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups and two nitro groups attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as primary amines or thiols are used under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N,N-Bis(2-aminoethyl)-2,4-dinitroaniline.
Substitution: Formation of N,N-Bis(2-substituted ethyl)-2,4-dinitroaniline derivatives.
科学研究应用
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-dinitroaniline involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation mechanism is similar to that of other nitrogen mustards, which are known for their cytotoxic effects.
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy due to its ability to cross-link DNA.
Tris(2-chloroethyl)amine: A compound with three chloroethyl groups, used in similar applications.
Uniqueness
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline is unique due to the presence of both chloroethyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
属性
CAS 编号 |
1221-57-4 |
|---|---|
分子式 |
C10H11Cl2N3O4 |
分子量 |
308.11 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H11Cl2N3O4/c11-3-5-13(6-4-12)9-2-1-8(14(16)17)7-10(9)15(18)19/h1-2,7H,3-6H2 |
InChI 键 |
JEJLDVZFDFEZJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


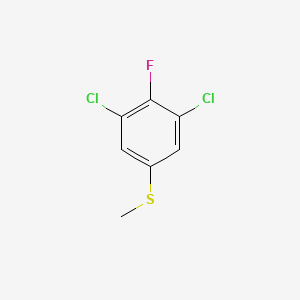
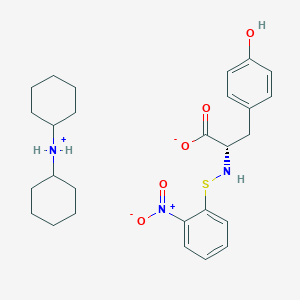
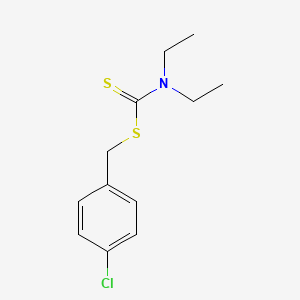


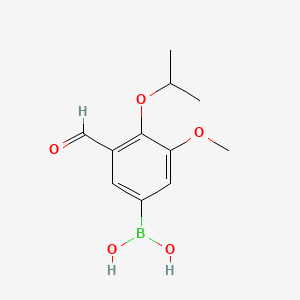
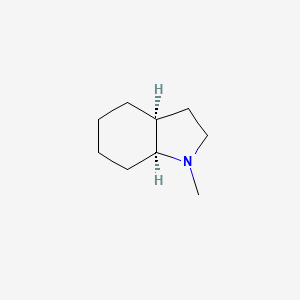
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
